3-(4-Bromophenyl)-4-propylpyrrolidine
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Overview
Description
3-(4-Bromophenyl)-4-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromophenyl group attached to the third carbon of the pyrrolidine ring and a propyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-propylpyrrolidine typically involves the reaction of 4-bromobenzaldehyde with propylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes cyclization with a suitable reagent, such as sodium hydride, to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Phenyl derivatives or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-4-propylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4-propylpyrrolidine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)-4-propylpyrrolidine: Similar structure but with a fluorine atom instead of bromine.
3-(4-Methylphenyl)-4-propylpyrrolidine: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-(4-Bromophenyl)-4-propylpyrrolidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.
Properties
Molecular Formula |
C13H18BrN |
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Molecular Weight |
268.19 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-propylpyrrolidine |
InChI |
InChI=1S/C13H18BrN/c1-2-3-11-8-15-9-13(11)10-4-6-12(14)7-5-10/h4-7,11,13,15H,2-3,8-9H2,1H3 |
InChI Key |
UVWVVITWJWJWIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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